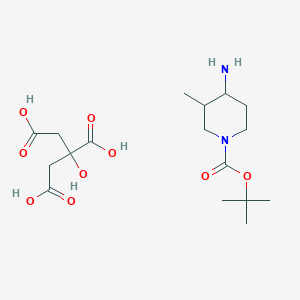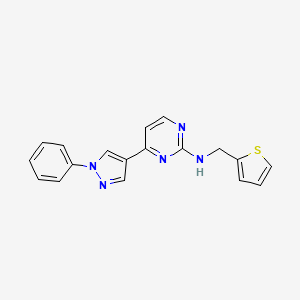
Methyl 1-(2-Bromophenyl)-4-oxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ブロモフェニル)-4-オキソシクロヘキサンカルボン酸メチルは、シクロヘキサンカルボン酸エステルにブロモフェニル基が結合した複雑な構造を持つ有機化合物です。
2. 製法
合成経路と反応条件: 1-(2-ブロモフェニル)-4-オキソシクロヘキサンカルボン酸メチルの合成は、通常、2-ブロモベンゾイルクロリドと4-オキソシクロヘキサンカルボン酸メチルを、トリエチルアミンなどの塩基存在下で反応させることから始まります。反応は、アシルクロリドの加水分解を防ぐために無水条件下で行われます。生成物は、再結晶またはカラムクロマトグラフィーによって精製されます。
工業生産方法: この化合物の工業生産には、同様の合成経路が採用されますが、大規模に行われ、品質と収率の一貫性を確保するために連続フローリアクターが使用されます。試薬の添加と生成物の分離に自動化システムを使用することで、効率性と安全性を向上させることができます。
反応の種類:
酸化: この化合物は、特にシクロヘキサノン部分で酸化反応を起こし、ジケトンまたはカルボン酸を生成することがあります。
還元: カルボニル基の還元により、アルコール誘導体が得られます。
置換: フェニル環の臭素原子は、適切な条件下でアミンやチオールなどの様々な求核剤と置換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 求核置換反応には、水酸化ナトリウム (NaOH) や炭酸カリウム (K₂CO₃) などの塩基が必要で、ジメチルスルホキシド (DMSO) などの極性非プロトン性溶媒中で行われます。
主な生成物:
酸化: ジケトンまたはカルボン酸の生成。
還元: アルコール誘導体の生成。
置換: 様々な置換フェニル誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-Bromophenyl)-4-oxocyclohexanecarboxylate typically involves the reaction of 2-bromobenzoyl chloride with methyl 4-oxocyclohexanecarboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanone moiety, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
1-(2-ブロモフェニル)-4-オキソシクロヘキサンカルボン酸メチルは、科学研究においていくつかの応用があります:
化学: 特に医薬品や農薬の開発において、複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 治療効果の可能性のある薬物候補の合成における前駆体として検討されています。
工業: 特定の機能特性を持つ特殊化学品や材料の生産に利用されます。
作用機序
1-(2-ブロモフェニル)-4-オキソシクロヘキサンカルボン酸メチルの作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体などの分子標的と相互作用し、共有結合または非共有結合相互作用によってその活性を調節する可能性があります。ブロモフェニル基は、化合物の特定の標的への結合親和性と特異性を高める可能性があり、シクロヘキサンカルボン酸部分は、その薬物動態特性に影響を与える可能性があります。
類似化合物:
- 1-(2-クロロフェニル)-4-オキソシクロヘキサンカルボン酸メチル
- 1-(2-フルオロフェニル)-4-オキソシクロヘキサンカルボン酸メチル
- 1-(2-ヨードフェニル)-4-オキソシクロヘキサンカルボン酸メチル
比較: 1-(2-ブロモフェニル)-4-オキソシクロヘキサンカルボン酸メチルは、求核置換などの特定の化学反応に関与する可能性のある臭素原子の存在が特徴です。臭素原子はまた、化合物の電子特性にも影響を与え、クロロ、フルオロ、およびヨード類似体と比較して反応性を高める可能性があります。さらに、臭素原子のサイズと分極率は、化合物が生物学的標的と相互作用する方法に影響を与える可能性があり、創薬のための貴重な足場となっています。
類似化合物との比較
- Methyl 1-(2-Chlorophenyl)-4-oxocyclohexanecarboxylate
- Methyl 1-(2-Fluorophenyl)-4-oxocyclohexanecarboxylate
- Methyl 1-(2-Iodophenyl)-4-oxocyclohexanecarboxylate
Comparison: Methyl 1-(2-Bromophenyl)-4-oxocyclohexanecarboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. The bromine atom also influences the compound’s electronic properties, potentially enhancing its reactivity compared to its chloro, fluoro, and iodo analogs. Additionally, the size and polarizability of the bromine atom can affect the compound’s interactions with biological targets, making it a valuable scaffold for drug design.
特性
IUPAC Name |
methyl 1-(2-bromophenyl)-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c1-18-13(17)14(8-6-10(16)7-9-14)11-4-2-3-5-12(11)15/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSOYSAQBSLLON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
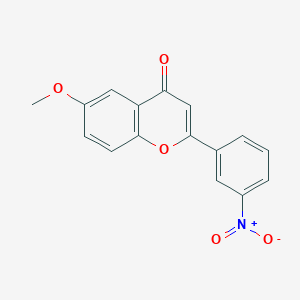

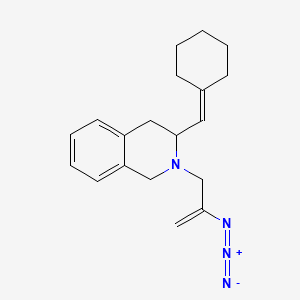

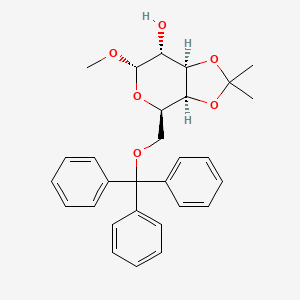
![2-(3-bromopropyl)-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11831279.png)

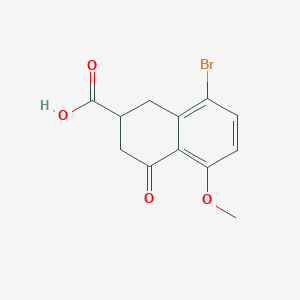
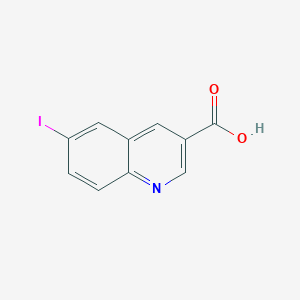
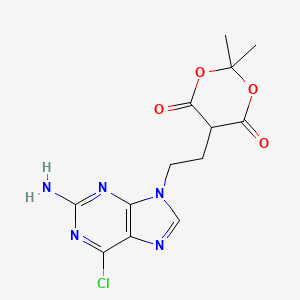
![(3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol](/img/structure/B11831301.png)

